molecular formula C13H22N2OS B14891448 2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine

2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine

Cat. No.: B14891448
M. Wt: 254.39 g/mol
InChI Key: UYVQQVHXAZFADH-UHFFFAOYSA-N
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Description

2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine is a complex organic compound that features a morpholine ring, a thiophene ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, often using alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-morpholino-N-(thiophen-2-ylmethyl)propan-1-amine
  • 2-Methyl-2-morpholino-N-(furan-3-ylmethyl)propan-1-amine
  • 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine

Uniqueness

2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine is unique due to the specific positioning of the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholine and thiophene rings provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C13H22N2OS

Molecular Weight

254.39 g/mol

IUPAC Name

2-methyl-2-morpholin-4-yl-N-(thiophen-3-ylmethyl)propan-1-amine

InChI

InChI=1S/C13H22N2OS/c1-13(2,15-4-6-16-7-5-15)11-14-9-12-3-8-17-10-12/h3,8,10,14H,4-7,9,11H2,1-2H3

InChI Key

UYVQQVHXAZFADH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CSC=C1)N2CCOCC2

Origin of Product

United States

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